molecular formula C9H25N2O7P B3044055 Hexanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, ammonium salt CAS No. 384835-45-4

Hexanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, ammonium salt

Cat. No. B3044055
CAS RN: 384835-45-4
M. Wt: 304.28 g/mol
InChI Key: CXCGNSDRQMUKKV-YCBDHFTFSA-N
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Description

Hexanoic acid, also known as caproic acid, is a carboxylic acid derived from hexane with the general formula C5H11COOH . It is a colorless oily liquid with an odor that is fatty, cheesy, waxy, and like that of goats or other barnyard animals .


Synthesis Analysis

The industrial production of hexanoic acid often involves the oxidation of hexanal . Natural production occurs as a byproduct of fermentation processes in some types of bacteria .


Molecular Structure Analysis

Hexanoic acid is a saturated fatty acid characterized by a six-carbon chain structure . Its molecular formula is C6H12O2 .


Chemical Reactions Analysis

In typical reactions, the alkoxy (OR′) group of an ester is replaced by another group. One such reaction is hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base .


Physical And Chemical Properties Analysis

Hexanoic acid appears as a colorless liquid under room temperature and exudes a strong, unpleasant odor, often likened to that of animal sweat or cheese . Its boiling point is around 205.6°C (402.1°F), and it has a melting point of -3°C (26.6°F) .

Scientific Research Applications

Intramolecular Reactions and Synthesis

Research has explored the Stevens 3,2-rearrangement of ammonium salts, leading to intramolecular hydride shift and formation of enamino esters and aliphatic aldehydes. This process has implications in synthesizing complex organic compounds, including esters of α-keto acids (Ovsepyan et al., 2004).

Quaternary Ammonium Salts in Fabric Treatment

Quaternary ammonium salts, including structures similar to hexanoic acid derivatives, have been applied to cotton fabrics as pretreatments, demonstrating significant potential in textile processing (Sharif et al., 2008).

Antiviral Applications

Ester prodrugs of cyclic compounds structurally related to hexanoic acid have shown strong in vitro activity against DNA viruses. This highlights the potential pharmaceutical applications of hexanoic acid derivatives in antiviral therapy (Krečmerová et al., 2007).

Catalytic and Chemical Properties

Ammonium salts of hexanoic acid and related compounds have been studied for their catalytic activities in chemical reactions. These studies contribute to understanding the mechanistic roles these compounds can play in various chemical synthesis and transformation processes (Murai et al., 2011).

Optical Resolution and Stereochemistry

Efforts to obtain optically active derivatives of compounds structurally similar to hexanoic acid highlight the importance of stereochemistry in pharmaceutical and synthetic applications. This research paves the way for the synthesis of enantiomerically pure compounds (Shiraiwa et al., 2003).

Safety and Hazards

While hexanoic acid is generally regarded as safe, it can cause irritation to the skin, eyes, and respiratory tract . It can also have a negative impact on aquatic life due to its low water solubility and tendency to bioaccumulate .

properties

IUPAC Name

diazanium;[(2R)-3-hexanoyloxy-2-hydroxypropyl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19O7P.2H3N/c1-2-3-4-5-9(11)15-6-8(10)7-16-17(12,13)14;;/h8,10H,2-7H2,1H3,(H2,12,13,14);2*1H3/t8-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCGNSDRQMUKKV-YCBDHFTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC(COP(=O)([O-])[O-])O.[NH4+].[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])O.[NH4+].[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H25N2O7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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